molecular formula C15H11IO3 B1292228 2-Acetoxy-4'-iodobenzophenone CAS No. 890099-28-2

2-Acetoxy-4'-iodobenzophenone

Cat. No.: B1292228
CAS No.: 890099-28-2
M. Wt: 366.15 g/mol
InChI Key: IBWPHPWYIXCPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-4’-iodobenzophenone: is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of an acetoxy group at the second position and an iodine atom at the fourth position of the benzophenone structure. This compound is known for its unique properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone. One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-Acetoxy-4’-iodobenzophenone .

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-4’-iodobenzophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

    Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

2-Acetoxy-4’-iodobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The iodine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Acetoxy-4’-iodobenzophenone can be compared with other similar compounds, such as:

The uniqueness of 2-Acetoxy-4’-iodobenzophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields of research.

Properties

IUPAC Name

[2-(4-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWPHPWYIXCPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641569
Record name 2-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-28-2
Record name 2-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.